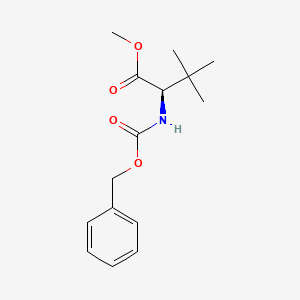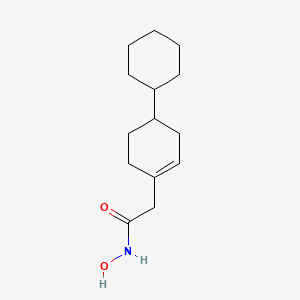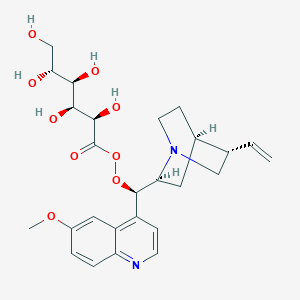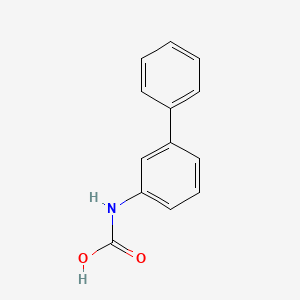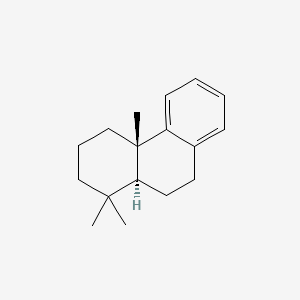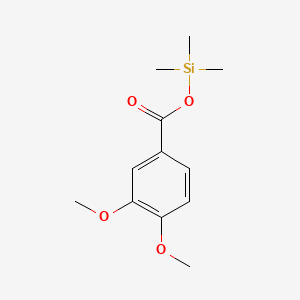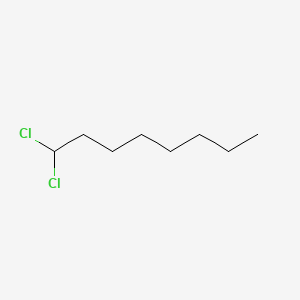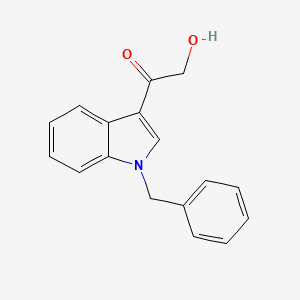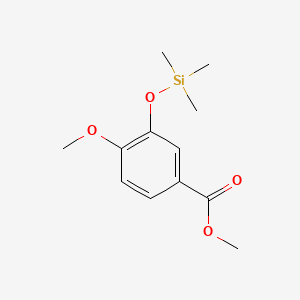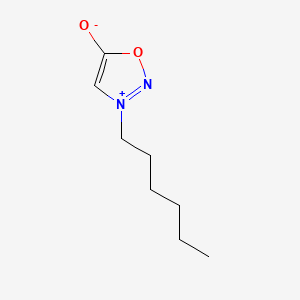
Sydnone, 3-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sydnone, 3-hexyl-: is a mesoionic heterocyclic compound that belongs to the sydnone family. Sydnones are characterized by their 1,2,3-oxadiazole core with a keto group at the 5-position. These compounds are known for their unique electronic structure, which includes both positive and negative charges delocalized across the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sydnones typically involves the cyclodehydration of N-nitroso-N-substituted amino acids. For 3-hexylsydnone, the process begins with the preparation of N-nitroso-N-hexylglycine, which is then treated with acetic anhydride to induce cyclodehydration, forming the sydnone ring .
Industrial Production Methods: Industrial production of sydnones, including 3-hexylsydnone, often employs mechanochemical methods. These methods involve ball-milling techniques that are solvent-free and environmentally friendly. The use of ball-milling not only enhances the efficiency of the synthesis but also reduces the need for purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Sydnone, 3-hexyl-, like other sydnones, undergoes various chemical reactions, including:
Cycloaddition Reactions: Sydnones are well-known for their ability to participate in 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazole derivatives.
Halogenation: Sydnones can be halogenated using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves heating sydnone with an alkyne or alkene in the presence of a catalyst.
Halogenation: Uses NCS or NBS in solvents like acetic anhydride at moderate temperatures.
Major Products:
Cycloaddition: Produces pyrazole derivatives.
Halogenation: Results in halogenated sydnone compounds, which can undergo further transformations.
Wissenschaftliche Forschungsanwendungen
Sydnone, 3-hexyl-, has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds through cycloaddition reactions.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of sydnone, 3-hexyl-, involves its ability to undergo 1,3-dipolar cycloaddition reactions. The mesoionic nature of sydnones allows them to act as dipoles, reacting with dipolarophiles such as alkynes and alkenes. This reaction mechanism is facilitated by the delocalized charges within the sydnone ring, which stabilize the transition state and drive the formation of the cycloaddition product .
Vergleich Mit ähnlichen Verbindungen
Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core but different substituents.
Montréalone: A sydnone derivative with unique substituents that alter its reactivity.
Sydnone Imines: Compounds where the keto group of sydnone is replaced with an imino group, found in certain stimulant drugs.
Uniqueness of Sydnone, 3-hexyl-: The hexyl group provides a hydrophobic character, making it suitable for applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
30021-37-5 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-hexyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-5-6-10-7-8(11)12-9-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
USGVAFGQQJXFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1=NOC(=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


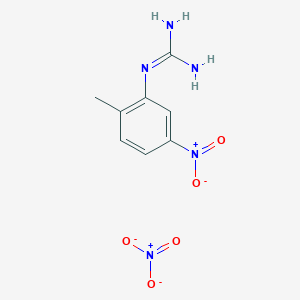
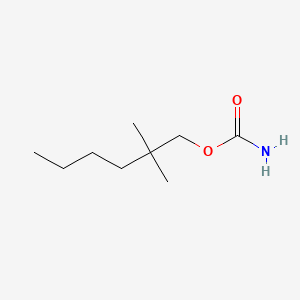
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

